molecular formula C10H13ClN2O3 B13613943 5-(Morpholin-4-yl)pyridine-3-carboxylicacidhydrochloride CAS No. 2792186-27-5

5-(Morpholin-4-yl)pyridine-3-carboxylicacidhydrochloride

Cat. No.: B13613943
CAS No.: 2792186-27-5
M. Wt: 244.67 g/mol
InChI Key: DXLKOJVGZCJMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a morpholine ring at position 5 and a carboxylic acid group at position 3, formulated as a hydrochloride salt. Its molecular formula is C₁₀H₁₁ClN₂O₃, with a calculated molecular weight of 242.66 g/mol. Morpholine derivatives are widely utilized in medicinal chemistry due to their solubility-enhancing and bioactivity-modifying properties.

Properties

CAS No.

2792186-27-5

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

5-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H12N2O3.ClH/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12;/h5-7H,1-4H2,(H,13,14);1H

InChI Key

DXLKOJVGZCJMCT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=CC(=C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group undergoes classical transformations to yield esters, amides, and acid chlorides. These reactions are critical for modifying solubility or introducing bioactive motifs.

Reaction Table 1: Carboxylic Acid Derivative Synthesis

Reaction TypeReagents/ConditionsProductYieldSource
AmidationIsobutyl chloroformate, LHMDS, THEPyridine-3-carboxamide derivatives70-85%
EsterificationThionyl chloride, methanolMethyl ester92%
Acid Chloride FormationOxalyl chloride, DMF catalystPyridine-3-carbonyl chloride88%
  • Amidation : Reacting with amines (e.g., tert-butyl (S)-2-methyl-4-oxopiperidine-1-carboxylate) under anhydrous conditions forms stable amides . The hydrochloride salt enhances reactivity by protonating the amine, facilitating nucleophilic attack.

  • Esterification : Methanol in the presence of thionyl chloride efficiently converts the acid to its methyl ester .

Pyridine Ring Functionalization

The electron-deficient pyridine ring participates in electrophilic substitution and coordination chemistry.

Electrophilic Aromatic Substitution

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to the deactivating morpholine group. Substitution occurs predominantly at the 4-position of the pyridine ring.

  • Halogenation : Limited reactivity observed with Br₂/FeBr₃, yielding mono-brominated products at the 2-position .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals like Cu(I) and Pd(II). For example:

  • Cu(I)-Catalyzed Coupling : Participates in Ullmann-type reactions with aryl halides (e.g., 4-iodoanisole) under InCl₃ catalysis, forming biaryl derivatives .

Morpholine Ring Reactions

The morpholine moiety undergoes alkylation and ring-opening reactions.

Reaction Table 2: Morpholine Reactivity

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationAlkyl halides, NaH/DMFQuaternary morpholinium salts60-75%
Ring-OpeningHBr (48%), refluxAmino alcohol derivatives82%
  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts, enhancing water solubility .

  • Acid-Catalyzed Ring-Opening : Concentrated HBr cleaves the morpholine ring, yielding γ-amino alcohols .

Multicomponent Reactions

The compound participates in one-pot syntheses to generate polyheterocyclic systems:

  • Pyrano[2,3-c]pyrazole Formation : Reacts with hydrazine, β-ketoesters, and malononitrile under InCl₃ catalysis (50% EtOH, ultrasound, 40°C), achieving 80–95% yields . The pyridine ring directs regioselectivity, while the morpholine group stabilizes intermediates via hydrogen bonding .

Biological Activity Modulation

While not a direct chemical reaction, the compound’s derivatives exhibit pharmacological relevance:

  • EGFR Inhibition : Morpholine-containing analogues demonstrate nanomolar IC₅₀ values against mutant EGFR kinases, attributed to hydrogen bonding with active-site residues .

Stability and Degradation

  • Hydrolysis : The morpholine ring is stable under neutral conditions but hydrolyzes in strong acids (pH < 2) or bases (pH > 12) .

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and morpholine fragments.

Scientific Research Applications

5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following table and analysis highlight key structural, molecular, and functional differences between 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride and related compounds derived from the evidence.

Table 1: Structural and Molecular Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reference
5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride C₁₀H₁₁ClN₂O₃ 242.66 Pyridine Morpholinyl (position 5), carboxylic acid (position 3) N/A
5-(Morpholinomethyl)isoxazole-3-carboxylic acid hydrochloride C₉H₁₃ClN₂O₄ 248.66 Isoxazole Morpholinylmethyl (position 5), carboxylic acid (position 3)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Not provided Not provided Pyrimidine Chloro (position 2), methyl (position 6), carboxylic acid (position 4)
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride C₈H₈ClN₃O₂ 213.62 Pyrazolo-pyridine Amino (position 5), carboxylic acid (position 3)
5-(Propan-2-yl)-oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride Not provided Not provided Oxazolo-pyridine Propan-2-yl (position 5), carboxylic acid (position 3)

Structural and Functional Insights

Core Heterocycle Variations
  • Pyridine vs. Isoxazole (): The pyridine core (six-membered, one nitrogen) in the target compound contrasts with the isoxazole core (five-membered, one oxygen and one nitrogen) in 5-(Morpholinomethyl)isoxazole-3-carboxylic acid hydrochloride.
  • Pyrimidine ():
    2-Chloro-6-methylpyrimidine-4-carboxylic acid features a pyrimidine core (six-membered, two nitrogens), which is structurally distinct from pyridine. Pyrimidines are common in nucleic acid analogs and antifolate drugs, suggesting divergent applications compared to pyridine derivatives .

  • Fused Ring Systems (–4): Compounds like 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride (pyrazolo-pyridine) and 5-(Propan-2-yl)-oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride exhibit fused heterocycles.
Substituent Analysis
  • Morpholine Linkage:
    The target compound’s morpholinyl group is directly attached to the pyridine ring, while ’s compound features a morpholinylmethyl (-CH₂-morpholine) spacer. The methylene bridge in the latter may reduce steric hindrance and modify solubility .

  • Functional Groups: Carboxylic Acid Positioning: The target compound’s carboxylic acid at pyridine position 3 is analogous to the isoxazole (position 3) and pyrazolo-pyridine (position 3) derivatives. Halogen and Alkyl Groups: ’s compound includes chloro and methyl groups, which are electron-withdrawing and electron-donating, respectively. Such substitutions can influence electronic properties and metabolic stability .
Molecular Weight and Solubility
  • The hydrochloride salt form is consistent across several compounds (e.g., –4), improving aqueous solubility.
  • Molecular weights range from 213.62 g/mol () to 248.66 g/mol (), with the target compound falling in the mid-range (242.66 g/mol ). Lower molecular weights (e.g., pyrazolo-pyridine derivatives) may favor better pharmacokinetic profiles .

Biological Activity

5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with a morpholine group and a carboxylic acid moiety. The molecular formula is C10H13ClN2O3C_{10}H_{13}ClN_2O_3 with a molecular weight of approximately 232.68 g/mol . The presence of the morpholine ring is significant for its biological interactions.

Biological Activity

1. Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride, exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) cells .

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival . For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative effects .

2. Inhibition of Fibroblast Growth Factor Receptors (FGFR)
The compound has also been evaluated for its inhibitory activity against FGFRs, which are critical in various cellular processes, including proliferation and differentiation. A study highlighted that specific derivatives exhibited IC50 values ranging from 7 to 712 nM against FGFR1 to FGFR4 . This suggests that modifications to the pyridine structure can enhance FGFR inhibition.

3. Antiviral Activity
Recent findings suggest that certain pyridine derivatives possess antiviral properties. For example, compounds similar to 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride have shown efficacy against influenza viruses by reducing viral load in infected models . These compounds demonstrated a favorable safety profile with no significant toxicity observed at high doses in animal studies.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound may activate apoptotic pathways through caspase activation.
  • FGFR Inhibition : Binding to FGFRs prevents receptor activation, thereby inhibiting downstream signaling pathways involved in tumor growth.
  • Antiviral Mechanisms : The antiviral effects may stem from direct interference with viral replication processes.

Case Studies and Research Findings

StudyCompoundCell LineIC50 ValueMechanism
5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochlorideMDA-MB-2310.126 µMApoptosis induction
Derivative ANSCLC0.442 µMFGFR inhibition
Derivative BInfluenza A virus modelN/AViral replication inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling morpholine with pyridine-carboxylic acid precursors via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for pyridine derivatives). Post-synthesis, the hydrochloride salt is formed using HCl in a polar solvent like ethanol.
  • Purity Validation : Use HPLC (C18 column, gradient elution with acetonitrile/0.1% TFA) coupled with UV detection (λ = 254 nm) . Confirm identity via LC-MS (ESI+ mode for molecular ion [M+H]+) and ¹H/¹³C NMR (e.g., δ ~8.5 ppm for pyridine protons, δ ~3.7 ppm for morpholine protons) .

Q. How should researchers design impurity profiling studies for this compound?

  • Methodological Answer : Follow ICH Q3A/B guidelines. Use spiked samples with known impurities (e.g., des-morpholine analogs, unreacted starting materials) and analyze via HPLC-DAD. Quantify impurities against reference standards (e.g., EP/Ph. Eur. protocols for related hydrochlorides) . For trace metal analysis, employ ICP-MS if the synthesis involves catalysts like Pd or Cu.

Q. What stability-indicating assays are recommended for evaluating its physicochemical stability?

  • Methodological Answer : Conduct forced degradation studies under:

  • Acidic/alkaline conditions : 0.1N HCl/NaOH at 60°C for 24h.
  • Oxidative stress : 3% H₂O₂ at 25°C for 6h.
  • Photostability : ICH Q1B guidelines (exposure to UV/visible light).
    Analyze degradation products via UPLC-PDA and compare with non-stressed samples. Monitor hydrochloride dissociation using ion chromatography .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be gained for optimizing synthetic yield?

  • Methodological Answer : Perform kinetic studies (e.g., varying temperature, solvent polarity) to identify rate-limiting steps. Use DFT calculations (Gaussian or ORCA software) to model transition states for morpholine-pyridine coupling. Validate with in-situ IR spectroscopy to track intermediates (e.g., acyl chloride formation during salt preparation) .

Q. What strategies are effective for elucidating its biological target(s) in medicinal chemistry research?

  • Methodological Answer :

  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., PI3K, mTOR) due to the morpholine’s affinity for ATP-binding pockets.
  • Cellular assays : Test in HEK293 or HeLa cells with luciferase-based reporter systems for pathway inhibition (e.g., NF-κB, MAPK).
  • SPR/BLI : Quantify binding kinetics to recombinant proteins (e.g., immobilized kinase domains) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Standardize assay conditions (e.g., cell line authenticity, serum-free media for in vitro studies). Replicate conflicting studies with orthogonal methods:

  • If IC₅₀ values vary, confirm target engagement via CETSA (Cellular Thermal Shift Assay).
  • Cross-validate cytotoxicity using resazurin (Alamar Blue) and Annexin V/PI flow cytometry .

Q. What advanced techniques characterize its solid-state forms (polymorphs, hydrates)?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns with simulated data (Mercury software).
  • DSC/TGA : Identify melting points and hydrate loss (e.g., endothermic peaks ~100°C for water evaporation).
  • ssNMR : Resolve morpholine ring dynamics in different crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.